![molecular formula C23H24N4O2 B3312895 N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 946335-19-9](/img/structure/B3312895.png)
N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Overview
Description
N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a novel indole derivative that has shown promising biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is possible that it influences multiple pathways, given the complexity of biological systems .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of it reaches the target site in the body .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in lab experiments is its potential to target multiple pathways, which makes it a versatile tool for studying various biological processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide. One direction is to explore its potential applications in other fields such as neurology and cardiovascular disease. Another direction is to investigate its structure-activity relationship to optimize its biological activities. Furthermore, the development of new synthesis methods and formulations may improve its solubility and bioavailability, which may enhance its efficacy in lab experiments and potential clinical applications.
Scientific Research Applications
N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of cancer research, it has shown promising antitumor effects by inhibiting the growth of cancer cells and inducing apoptosis. In the field of inflammation research, it has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of pain management, it has shown analgesic effects by inhibiting the transmission of pain signals.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-3-6-22-25-26-23(29-22)20-13-18-7-4-5-8-19(18)27(20)15-21(28)24-14-17-11-9-16(2)10-12-17/h4-5,7-13H,3,6,14-15H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNQCRQTZNJQPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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